molecular formula C15H22O2 B13763526 2-Benzyl-5-methyl-5-propyl-1,3-dioxane CAS No. 6301-66-2

2-Benzyl-5-methyl-5-propyl-1,3-dioxane

Cat. No.: B13763526
CAS No.: 6301-66-2
M. Wt: 234.33 g/mol
InChI Key: OYLVIOZNQQRAIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-5-methyl-5-propyl-1,3-dioxane is an organic compound with the molecular formula C15H22O2. It belongs to the class of dioxanes, which are cyclic ethers with two oxygen atoms in a six-membered ring. This compound is notable for its unique structure, which includes a benzyl group, a methyl group, and a propyl group attached to the dioxane ring. It has various applications in scientific research and industry due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-methyl-5-propyl-1,3-dioxane typically involves the acetalization of carbonyl compounds with diols. One common method is the reaction of benzyl alcohol, 2-methylpentanal, and 1,3-propanediol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, allowing the continuous removal of water to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and efficient water removal techniques, such as Dean-Stark apparatus or molecular sieves, can enhance the yield and purity of the product .

Mechanism of Action

The mechanism of action of 2-Benzyl-5-methyl-5-propyl-1,3-dioxane involves its interaction with molecular targets through its functional groups. The benzyl group can participate in π-π interactions, while the dioxane ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-5-methyl-5-propyl-1,3-dioxane is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. The presence of the benzyl group enhances its reactivity and potential for forming various derivatives .

Properties

CAS No.

6301-66-2

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

2-benzyl-5-methyl-5-propyl-1,3-dioxane

InChI

InChI=1S/C15H22O2/c1-3-9-15(2)11-16-14(17-12-15)10-13-7-5-4-6-8-13/h4-8,14H,3,9-12H2,1-2H3

InChI Key

OYLVIOZNQQRAIF-UHFFFAOYSA-N

Canonical SMILES

CCCC1(COC(OC1)CC2=CC=CC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.